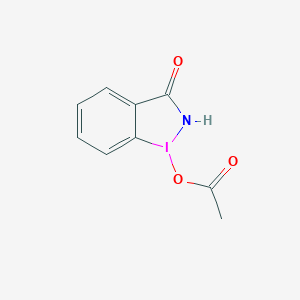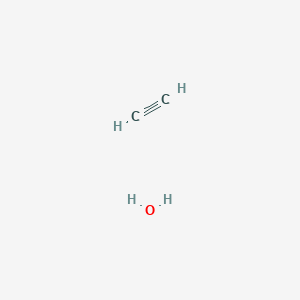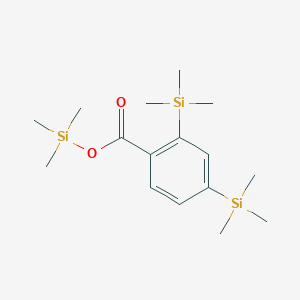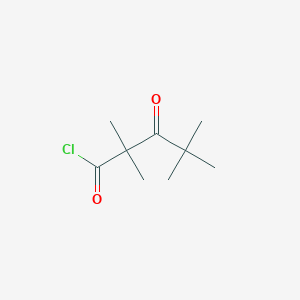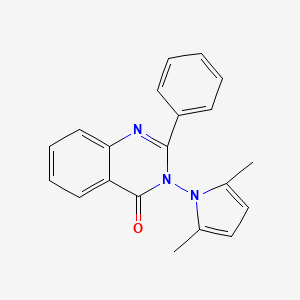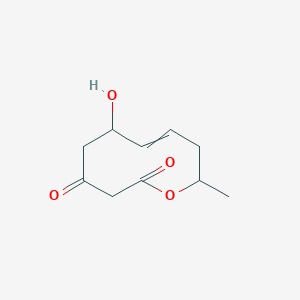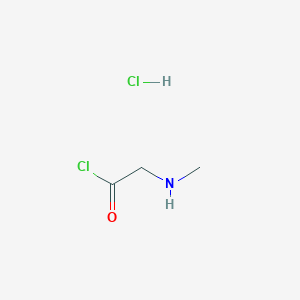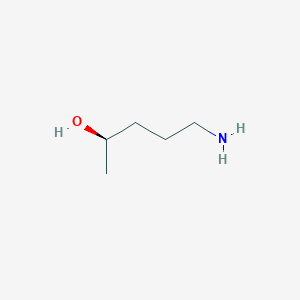![molecular formula C37H33PSi2 B12558550 2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine CAS No. 193748-78-6](/img/structure/B12558550.png)
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine is a chemical compound with the molecular formula C₃₇H₃₃PSi₂ and a molecular weight of 564.814 g/mol . This compound is known for its unique structure, which includes both silyl and phosphinine groups, making it an interesting subject for research in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine typically involves the bis-silylation of internal alkynes. This process can be catalyzed by transition metals such as nickel (Ni(0)) or palladium (Pd). The reaction conditions often require the use of disilanes and specific directing groups to achieve the desired bis-silylation . For example, the use of unsymmetrical disilanes and a Ni(0) catalytic system has been shown to be effective in achieving stepwise recognition of the two silyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl and phosphinine groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides and nucleophiles like Grignard reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or phosphine oxide derivatives, while reduction could produce silyl or phosphine hydrides. Substitution reactions can lead to a variety of functionalized derivatives depending on the nature of the substituents introduced.
科学研究应用
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organosilicon and organophosphorus compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and photophysical properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine involves its interaction with molecular targets through its silyl and phosphinine groups. These interactions can lead to various chemical transformations, such as the formation of new bonds or the activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
相似化合物的比较
Similar Compounds
- 2,6-Bis(dimethyl(phenylethynyl)silyl)-3,5-diphenyl-1l5-phosphinin-1-yl gold(II) chloride
- Pyridine-fused siloles
Uniqueness
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine is unique due to its combination of silyl and phosphinine groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and serve as a versatile building block for the synthesis of complex molecules.
属性
CAS 编号 |
193748-78-6 |
|---|---|
分子式 |
C37H33PSi2 |
分子量 |
564.8 g/mol |
IUPAC 名称 |
[6-[dimethyl(2-phenylethynyl)silyl]-3,5-diphenylphosphinin-2-yl]-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C37H33PSi2/c1-39(2,27-25-30-17-9-5-10-18-30)36-34(32-21-13-7-14-22-32)29-35(33-23-15-8-16-24-33)37(38-36)40(3,4)28-26-31-19-11-6-12-20-31/h5-24,29H,1-4H3 |
InChI 键 |
TUTBHDPZTDAABD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C#CC1=CC=CC=C1)C2=C(C=C(C(=P2)[Si](C)(C)C#CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)

